2-[(2-Methylcyclohexyl)oxy]acetic acid
Description
Contextualization within Organic Chemistry and Chemical Biology Research
In the landscape of organic chemistry, 2-[(2-Methylcyclohexyl)oxy]acetic acid is classified as a carboxylic acid derivative. libretexts.orgmsu.edu The presence of the carboxyl group (-COOH) makes it an acidic compound, capable of donating a proton. uomustansiriyah.edu.iq The ether linkage (-O-) and the methyl-substituted cyclohexane (B81311) ring contribute to its lipophilic character. This duality of a polar carboxylic acid head and a nonpolar cycloalkane tail suggests potential applications in areas requiring surface activity or solubility in both polar and non-polar environments.
The structure of this compound can be viewed as a hybrid of several important classes of organic molecules. The cyclohexane ring is a fundamental motif in many natural products and synthetic compounds. The acetic acid unit is a ubiquitous building block in biochemistry and industrial chemistry. nih.gov The ether linkage provides chemical stability and influences the conformational flexibility of the molecule.
From a chemical biology perspective, the study of such molecules can provide insights into how simple organic structures interact with biological systems. Carboxylic acids are known to participate in hydrogen bonding and can act as ligands for metal ions and protein binding sites. mdpi.com The lipophilic cyclohexane portion of the molecule could facilitate its transport across biological membranes. The chirality of the 2-methylcyclohexyl group, which can exist as different stereoisomers, adds another layer of complexity and potential for stereospecific interactions with biological targets.
Historical Overview of Related Oxyacetic Acid Derivatives in Academic Literature
The study of oxyacetic acid derivatives, more broadly known as alkoxyacetic acids, has a rich history. Early research in the 20th century focused on the synthesis and physical properties of these compounds. Phenoxyacetic acids, where an aromatic ring is attached to the oxyacetic acid moiety, have been extensively studied for their biological activities. For instance, some phenoxyacetic acid derivatives have been investigated as potential agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov
The development of synthetic methodologies has been a key theme in the history of these compounds. The Williamson ether synthesis, a classic reaction in organic chemistry, has been a common method for preparing oxyacetic acid derivatives. This involves the reaction of a deprotonated alcohol (alkoxide) with a haloacetic acid. More recent methods have focused on improving yield, selectivity, and environmental friendliness.
In the broader context of chemical biology, the study of carboxylic acids and their derivatives has been central to understanding metabolic pathways. For example, glyoxylic acid, a simple oxoacetic acid, is an intermediate in the glyoxylate (B1226380) cycle, which is crucial for carbohydrate metabolism in many organisms. atamanchemicals.com The historical development of biochemistry as a distinct field within the American Chemical Society highlights the long-standing interest in the chemistry of biological molecules. divbiolchem.org
Significance and Research Gaps Pertaining to this compound
The significance of this compound in academic research currently lies more in its potential than in its documented applications. As a structurally unique molecule, it represents a target for synthetic chemists and a potential tool for chemical biologists. The combination of its chiral, lipophilic cyclohexane ring and its polar carboxylic acid group could lead to interesting and potentially useful properties.
Furthermore, there is a dearth of information on the physicochemical properties of this compound. Data on its pKa, solubility, and spectroscopic characteristics would be essential for any future research. The biological activity of this compound is also completely unexplored. Given the diverse biological roles of other carboxylic acids, it is plausible that this compound could exhibit interesting biological effects.
Future research could focus on several key areas:
Synthesis: Developing an efficient and stereoselective synthesis of the different isomers of this compound.
Characterization: Thoroughly characterizing its physical and chemical properties through spectroscopic and analytical techniques.
Biological Screening: Investigating its potential biological activities, for example, as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H16O3 | uni.lu |
| Molecular Weight | 172.22 g/mol | uni.lu |
| XLogP3 | 1.9 | uni.lu |
| Hydrogen Bond Donor Count | 1 | uni.lu |
| Hydrogen Bond Acceptor Count | 3 | uni.lu |
| Rotatable Bond Count | 3 | uni.lu |
Table 2: Related Oxyacetic Acid Derivatives and their Research Context
| Compound | Research Area | Key Findings | Reference |
| Phenoxyacetic acid derivatives | Medicinal Chemistry | Identified as potential agonists for free fatty acid receptor 1 (FFA1). nih.gov | nih.gov |
| Glyoxylic acid | Biochemistry | Intermediate in the glyoxylate cycle for carbohydrate metabolism. atamanchemicals.com | atamanchemicals.com |
| 2,4-Dichlorophenoxyacetic acid | Herbicide Science | Widely used as a systemic herbicide. | N/A |
| Menthoxyacetic acid | Organic Synthesis | Used as a chiral auxiliary in asymmetric synthesis. nih.gov | nih.gov |
Properties
IUPAC Name |
2-(2-methylcyclohexyl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUHQLZULYDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 Methylcyclohexyl Oxy Acetic Acid
Precursor Synthesis and Functionalization for the Cyclohexyl Moiety
The foundational step in synthesizing 2-[(2-Methylcyclohexyl)oxy]acetic acid is the preparation of the 2-methylcyclohexyl moiety. This is typically achieved through the synthesis of 2-methylcyclohexanol (B165396), a crucial intermediate that provides the necessary cyclic alcohol structure.
Synthesis of 2-Methylcyclohexanol as a Key Intermediate
2-Methylcyclohexanol, also known as hexahydro-o-cresol, serves as the primary precursor. It can be synthesized through two main pathways: the catalytic hydrogenation of o-cresol (B1677501) or the reduction of 2-methylcyclohexanone (B44802).
The catalytic hydrogenation of o-cresol is a widely employed industrial method for producing 2-methylcyclohexanol. This process involves the reaction of o-cresol with high-purity hydrogen gas in the presence of a metal catalyst. google.com The reaction typically proceeds through 2-methylcyclohexanone as an intermediate product before yielding the final 2-methylcyclohexanol. researchgate.net
Various catalysts have been investigated to optimize this transformation, with catalyst choice significantly impacting reaction efficiency, product selectivity, and operating conditions. rsc.org For instance, Raney Ni has been identified as a suitable catalyst, achieving high conversion and selectivity under specific temperature and pressure conditions. globethesis.com Other studies have explored the use of noble metal catalysts like Palladium (Pd) and Ruthenium (Ru) supported on materials such as alumina (B75360) (Al2O3), carbon (C), or zirconia (ZrO2). google.com These catalysts can achieve high yields of 2-methylcyclohexanol, often greater than 96%, with excellent selectivity. google.com The reaction conditions, including temperature, pressure, and solvent, are critical factors. For example, hydrogenation of o-cresol on a Platinum (Pt) catalyst in a hydrocarbon solvent shows the formation of the ketone intermediate, whereas in an aqueous environment, 2-methylcyclohexanol is produced directly. researchgate.net
| Catalyst | Reaction Temperature | Reaction Pressure | o-Cresol Conversion | 2-Methylcyclohexanol Selectivity | Reference |
|---|---|---|---|---|---|
| Raney Ni | 140°C | 0.5 MPa (5 bar) | >97% | 100% | globethesis.comgoogle.com |
| 1.0w% Ru/ZrO2 | 100°C | 5.0 MPa | 99.8% | 99.1% | google.com |
| 1.2w% Pd/C | 90°C | 4.0 MPa | 97.1% | 99.5% | google.com |
| 2.0w% Pd/Al2O3 | 60°C | 7.0 MPa | 96.5% | 99.7% | google.com |
An alternative and common laboratory-scale synthesis of 2-methylcyclohexanol involves the reduction of the ketone group in 2-methylcyclohexanone. odinity.com This reduction can be effectively carried out using reducing agents such as sodium borohydride (B1222165) (NaBH4). odinity.comchegg.com The reaction is typically performed in a solvent like methanol. chegg.commnstate.edu
The reduction of the cyclic ketone results in the formation of two diastereomeric products: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol. odinity.com The stereochemical outcome of the reaction is influenced by the approach of the hydride reagent to the carbonyl carbon. The trans isomer is generally considered the more thermodynamically stable product due to its lower energy state. odinity.com Experimental results using sodium borohydride show that the thermodynamic (trans) product is significantly favored, accounting for as much as 85% of the product mixture. odinity.com The ratio of the two isomers can be determined using analytical techniques like gas chromatography or ¹H NMR spectroscopy. odinity.comquizlet.com
| Reducing Agent | Substrate | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH4) | 2-Methylcyclohexanone | Methanol | Produces a mixture of cis- and trans-2-methylcyclohexanol. odinity.commnstate.edu | odinity.comchegg.commnstate.edu |
| Sodium Borohydride (NaBH4) | 2-Methylcyclohexanone | Not Specified | The trans isomer is the major, more thermodynamically stable product (observed as 85% of the product). odinity.com | odinity.com |
Etherification and Esterification Approaches to Incorporate the Oxyacetic Acid Moiety
Once 2-methylcyclohexanol is obtained, the next critical stage is the attachment of the oxyacetic acid group. This involves forming an ether linkage between the cyclohexanol (B46403) oxygen and an acetic acid derivative.
While the final target is an ether, the reaction of 2-methylcyclohexanol with acetic acid or its anhydride (B1165640) leads to the formation of an ester, specifically 2-methylcyclohexyl acetate (B1210297). google.comglobethesis.com This esterification is a related synthetic pathway for a different, albeit structurally similar, compound. The process typically involves reacting 2-methylcyclohexanol with acetic acid in the presence of a catalyst. globethesis.comgoogle.com
Solvent-free conditions have been developed for this reaction, using a sulfonic acid ion exchange resin as a recyclable catalyst. google.com The reaction is driven to completion by heating the mixture and removing the water byproduct through vacuum rectification. google.com This method has been shown to produce 2-methylcyclohexyl acetate with high yield and purity. google.com
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylcyclohexanol, Acetic Acid | Sulfonic acid ion exchange resin | 100°C, vacuum rectification | 2-Methylcyclohexyl acetate | 96.3% | google.com |
| 2-Methylcyclohexanol, Acetic Acid | NaHSO4 or concentrated H2SO4 | Cyclohexane (B81311) as solvent | 2-Methylcyclohexyl acetate | ~93% | globethesis.com |
The most direct and versatile method for synthesizing the target ether, this compound, is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This classic Sₙ2 reaction involves two main steps. youtube.com First, the alcohol (2-methylcyclohexanol) is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comyoutube.com This alkoxide is a potent nucleophile. masterorganicchemistry.com
In the second step, this nucleophilic alkoxide attacks an alkyl halide. youtube.com To form the desired product, the alkyl halide must be a derivative of acetic acid, such as ethyl chloroacetate (B1199739) or sodium chloroacetate. The alkoxide displaces the halide in an Sₙ2 reaction, forming the ether linkage. libretexts.org If an ester like ethyl chloroacetate is used, a final hydrolysis step would be required to convert the ester group into the carboxylic acid, yielding this compound. Because this is an Sₙ2 reaction, primary alkyl halides work best to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com The use of a halo-acetic acid derivative fits this requirement perfectly. This strategy is also applicable for creating cyclic ethers through intramolecular reactions if the alcohol and halide are on the same molecule. masterorganicchemistry.comlibretexts.org
General Synthetic Pathways for Alpha-Oxyacetic Acid Derivatives
The synthesis of alpha-oxyacetic acids, such as this compound, generally proceeds via the Williamson ether synthesis. This classic and versatile method involves the reaction of an alcohol with a halo-substituted acid. In this specific case, the pathway would involve the nucleophilic substitution of a haloacetate by the alkoxide of 2-methylcyclohexanol.
The precursor, 2-methylcyclohexanol, is typically produced through the catalytic hydrogenation of o-cresol. google.comglobethesis.com This reaction reduces the aromatic ring of o-cresol to a cyclohexane ring, yielding 2-methylcyclohexanol. Raney Ni is an effective catalyst for this transformation, achieving high conversion rates of o-cresol (up to 97%) and excellent selectivity (100%) for the desired alcohol under optimized conditions. globethesis.com
Once 2-methylcyclohexanol is obtained, it is reacted with an alpha-haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters, in the presence of a strong base. The base deprotonates the hydroxyl group of the alcohol to form a more nucleophilic alkoxide ion, which then displaces the halide from the alpha-carbon of the acetic acid derivative. If an ester is used, a final hydrolysis step is required to yield the carboxylic acid product. A related approach has been described for the synthesis of alpha-hydrazinoarylacetic acids, which involves the reaction of alpha-bromoarylacetic acids with various hydrazine (B178648) derivatives. nih.gov
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing the synthesis of this compound involves fine-tuning parameters for the key reaction steps to maximize yield and purity. This includes careful selection of catalysts, consideration of solvent systems, and exploration of modern synthesis technologies.
Catalysts play a crucial role in the efficient synthesis of the precursors and related compounds of this compound.
Hydrogenation Catalyst: For the initial step of producing 2-methylcyclohexanol from o-cresol, Raney Ni has been identified as a suitable and effective catalyst. globethesis.com Studies on the synthesis of the related compound 2-methylcyclohexyl acetate have established optimal conditions for this hydrogenation at 140°C and 5 bar pressure over a 6-hour period, resulting in a 97% conversion of o-cresol. globethesis.com
Esterification and Related Reaction Catalysts: In the synthesis of the related ester, 2-methylcyclohexyl acetate, from 2-methylcyclohexanol and acetic acid, acid catalysts are essential. Both sodium bisulfate (NaHSO4) and concentrated sulfuric acid (H2SO4) have proven effective. globethesis.com A patent also describes the use of a sulfonic acid cation exchange resin as a solid, reusable catalyst for this type of esterification, particularly under solvent-free conditions. google.com For the synthesis of other esters, such as methyl acetate, microwave-assisted esterification using sulfuric acid as a catalyst has been optimized using Response Surface Methodology (RSM). uctm.edu In a stoichiometric, solvent-free acetylation protocol for phenols and alcohols, vanadyl sulfate (B86663) (VOSO₄) has been shown to be an effective catalyst. nih.gov
Table 1: Catalyst Performance in Related Syntheses
| Reaction | Catalyst | Key Findings | Reference |
|---|---|---|---|
| Hydrogenation of o-cresol to 2-methylcyclohexanol | Raney Ni | Achieved 97% conversion and 100% selectivity at 140°C and 5 bar. | globethesis.com |
| Esterification of 2-methylcyclohexanol with acetic acid | NaHSO4 / H2SO4 | Yields of 93.73% for 2-methylcyclohexyl acetate were obtained. | globethesis.com |
| Solvent-free esterification for 2-methylcyclohexyl acetate | Sulfonic acid cation exchange resin | Enables simple operation and high product yield (96.3%) and purity (99.2%). | google.com |
| Solvent-free acetylation of thymol (B1683141) with acetic anhydride | VOSO₄·5H₂O (1%) | Achieved 80% yield of thymyl acetate at room temperature. | nih.gov |
The adoption of solvent-free reaction conditions represents a significant step towards greener and more efficient chemical processes. This approach has been successfully applied in the synthesis of compounds structurally related to this compound.
A patented method for preparing 2-methylcyclohexyl acetate utilizes solvent-free conditions by reacting 2-methylcyclohexanol directly with acetic acid. google.com The process employs a sulfonic acid cation exchange resin as a catalyst, which simplifies the procedure, enhances safety, and reduces energy consumption. google.com This method reports a product yield of 96.3% with a purity of 99.2%. google.com Similarly, a sustainable, solvent-free protocol for the acetylation of various phenols, alcohols, and thiols has been developed using a stoichiometric amount of acetic anhydride and a catalytic quantity of VOSO₄. nih.gov This method avoids the large excess of reagents and organic solvents typical of classical acetylation reactions, thereby reducing waste generation. nih.gov These examples demonstrate the potential for developing a solvent-free synthesis of this compound, likely by reacting 2-methylcyclohexanol directly with a haloacetic acid under appropriate catalytic conditions.
Continuous-flow chemistry is an increasingly important technology in chemical manufacturing, offering enhanced control, safety, and scalability compared to traditional batch processing. rug.nl This approach has been effectively used for the synthesis of various acetic acid compounds and other active pharmaceutical ingredients (APIs).
For instance, a continuous, two-step, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed, achieving higher yields and safer handling of energetic intermediates compared to batch methods. chemrxiv.org The synthesis of aspirin (B1665792) has also been successfully demonstrated in a microfluidic system, achieving a yield of 78%. rug.nl Furthermore, continuous-flow systems have been used to scale up the production of medicines like paracetamol and lidocaine, showcasing the ability to rapidly adjust production based on demand. rsc.org In one example, the production of paracetamol reached a productivity of 25.6 g/h. rsc.org These advancements suggest that a continuous-flow process for this compound could be developed, potentially integrating the hydrogenation and etherification steps for a more streamlined and efficient manufacturing process.
Table 2: Examples of Continuous-Flow Synthesis for Acetic Acid Derivatives and Related Compounds
| Compound | System/Method | Key Advantage/Result | Reference |
|---|---|---|---|
| 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid | Two-step flow reactor | Higher yields than batch, safe handling of energetic intermediates. | chemrxiv.org |
| Aspirin | Microfluidic device with chaotic mixer | Successful synthesis with 78% yield in a continuous system. | rug.nl |
| Paracetamol | Commercial continuous flow system | Achieved 94% yield with a productivity of 25.6 g/h. | rsc.org |
| Acetic Acid | Electrocatalytic CO reduction in a solid electrolyte reactor | Stable, continuous generation of pure acetic acid solutions (~95 wt%). | nih.gov |
Purification and Isolation Techniques for Synthetic Products of this compound
The purification and isolation of the final this compound product are critical for obtaining a compound of high purity. The strategy typically involves a series of extraction, washing, and separation steps tailored to the acidic nature of the product.
A general procedure following the synthesis would involve an initial workup to quench the reaction. The resulting mixture is then subjected to an acid-base extraction. The crude product, being a carboxylic acid, can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), converting it to its water-soluble carboxylate salt. This step effectively separates the desired acid from neutral organic impurities, such as unreacted 2-methylcyclohexanol.
After separating the aqueous layer, it is re-acidified with a strong acid like HCl, causing the purified this compound to precipitate out of the solution. nih.gov The solid product can then be collected by filtration, washed with distilled water to remove residual salts, and dried. nih.gov
For achieving higher purity, recrystallization from a suitable solvent, such as methanol, is a common final step. nih.gov In related syntheses of 2-methylcyclohexyl acetate, the purification protocol involves alkali cleaning, washing, and subsequent rectification (distillation) under vacuum to isolate the final product with a purity of over 93%. google.com Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and the purity of the isolated fractions. nih.gov
Stereochemical Investigations and Control in 2 2 Methylcyclohexyl Oxy Acetic Acid Synthesis
Diastereomeric Considerations (cis/trans isomers) within the 2-Methylcyclohexyl Group
The core of 2-[(2-Methylcyclohexyl)oxy]acetic acid is the 2-methylcyclohexyl moiety, which is derived from 2-methylcyclohexanol (B165396). This starting alcohol exists as two diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol. These isomers are not mirror images and have different physical properties, which can be exploited for their separation.
In the cis isomer , both the methyl group and the hydroxyl group are on the same face of the cyclohexane (B81311) ring (either both pointing up or both pointing down).
In the trans isomer , the methyl group and the hydroxyl group are on opposite faces of the ring (one up, one down).
The synthesis of this compound typically involves a Williamson ether synthesis. wikipedia.org In this reaction, the 2-methylcyclohexanol is deprotonated to form an alkoxide, which then acts as a nucleophile to attack an haloacetic acid ester (like ethyl chloroacetate), followed by hydrolysis of the ester to yield the final carboxylic acid.
The crucial point is that the stereochemistry of the starting alcohol (cis or trans) is generally retained in the final product because the C-O bond at the chiral center of the cyclohexane ring is not broken during the Williamson ether synthesis. masterorganicchemistry.com Therefore, to synthesize a specific diastereomer of this compound, one must start with the corresponding pure diastereomer of 2-methylcyclohexanol.
The preparation of these starting alcohols often yields a mixture of cis and trans isomers. For example, the reduction of 2-methylcyclohexanone (B44802) can produce both isomers, with the ratio depending on the reducing agent and reaction conditions. smith.edu Separating these isomers can be challenging but is often accomplished through techniques like fractional distillation or chromatography of the alcohols or their derivatives. smith.edursc.org
Enantioselective Synthesis Approaches for Chiral Analogs of this compound
Beyond the cis/trans diastereomerism, the 2-methylcyclohexyl group contains two chiral centers (at C1, bonded to the oxygen, and C2, bonded to the methyl group). This means that each diastereomer (cis and trans) exists as a pair of enantiomers (non-superimposable mirror images). For instance, there is a (1R,2S)-trans isomer and its enantiomer, the (1S,2R)-trans isomer.
Producing a single enantiomer, a process known as enantioselective synthesis, is critical when one enantiomer has desired biological activity while the other is inactive or even detrimental. Several strategies can be employed for chiral analogs:
Chiral Resolution: This classic approach involves separating a racemic mixture (a 50:50 mix of enantiomers) of a key intermediate, such as 2-methylcyclohexanol. This is done by reacting the mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different solubilities and can be separated by crystallization.
Asymmetric Hydrogenation: Starting from an unsaturated precursor like o-cresol (B1677501), asymmetric hydrogenation using a chiral catalyst can selectively produce one enantiomer of 2-methylcyclohexanol. google.com This method builds the desired stereochemistry directly into the molecule.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
Enzymatic Resolution: Enzymes are inherently chiral and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the isolation of the new chiral product.
These methods allow for the synthesis of specific stereoisomers, such as (1R,2R)-2-[(2-Methylcyclohexyl)oxy]acetic acid, enabling detailed investigation into their unique properties.
Correlation of Stereoconfiguration with Biological Activity in Analogues
The precise three-dimensional arrangement of atoms in a molecule is often critical for its interaction with biological targets like enzymes or receptors, which are themselves chiral. It is a well-established principle that different stereoisomers of a compound can exhibit vastly different biological activities.
Diastereomeric Differentiation: Studies on related cyclohexanol (B46403) derivatives have shown that cis and trans isomers can have different potencies. For example, in anesthetic studies of 2,6-dimethylcyclohexanol, the cis,cis and trans,trans isomers showed different levels of potency, highlighting that the relative orientation of substituents is a key factor. smith.edu
Enantiomeric Specificity: Biological systems often show high enantiomeric specificity. One enantiomer might bind strongly to a receptor, eliciting a biological response, while its mirror image may not fit and will be inactive.
By synthesizing and testing each pure stereoisomer of an active analogue, researchers can build a structure-activity relationship (SAR) profile. This profile clarifies which stereochemical features are essential for activity and guides the design of more potent and selective compounds.
Conformational Analysis Influencing Synthesis and Reactivity of Cyclohexyl Derivatives
The cyclohexane ring is not flat; it predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two types of positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). These conformations are in rapid equilibrium through a process called a ring flip. libretexts.org
The position of the substituents has a profound impact on the stability and reactivity of the molecule.
Conformational Preference: Substituents generally prefer the more stable equatorial position to avoid steric hindrance with other axial substituents, an effect known as 1,3-diaxial interaction. libretexts.org Larger groups have a stronger preference for the equatorial position. For trans-2-methylcyclohexanol, the most stable conformation has both the methyl and hydroxyl groups in equatorial positions. For the cis isomer, one group must be axial while the other is equatorial.
Influence on Reactivity: The reactivity of a substituent can depend on whether it is in an axial or equatorial position. For example, in substitution or elimination reactions, the accessibility of the reaction center and the required geometric alignment of orbitals are influenced by the ring's conformation. vaia.com In the Williamson ether synthesis, the accessibility of the hydroxyl group for deprotonation and subsequent nucleophilic attack can be influenced by its conformational position. Studies on the hydrolysis of methylcyclohexyl acetates have demonstrated that equatorial esters react more rapidly than their axial counterparts. rsc.org This difference in reactivity, governed by the conformational equilibrium, is a critical factor in planning the synthesis of cyclohexane derivatives. rsc.org
The table below summarizes the conformational preferences and relative energies for substituted cyclohexanes, which are foundational to understanding the behavior of the 2-methylcyclohexyl group.
Interactive Table: Conformational Data for Cyclohexane Derivatives
| Substituent | More Stable Position | Reason for Stability |
|---|---|---|
| Methyl (-CH₃) | Equatorial | Avoids 1,3-diaxial steric strain with axial hydrogens. libretexts.org |
| Hydroxyl (-OH) | Equatorial | Avoids steric strain, although it is a smaller group. |
| cis-1,2-dimethyl | (axial, equatorial) | One group must be axial and one equatorial in either chair form. sapub.org |
This conformational analysis is essential for predicting the outcome of reactions and for understanding the relationship between the structure and properties of this compound and its analogues.
Advanced Characterization Techniques in 2 2 Methylcyclohexyl Oxy Acetic Acid Research
Spectroscopic Characterization Methodologies
Spectroscopy is fundamental to the molecular-level investigation of 2-[(2-Methylcyclohexyl)oxy]acetic acid, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum, the protons on the 2-methylcyclohexyl ring would appear as a complex series of multiplets in the upfield region. The methyl group attached to the cyclohexane (B81311) ring would produce a distinct doublet. The two protons of the methylene (B1212753) group (—O-CH₂—) adjacent to the ether oxygen are diastereotopic due to the chirality of the 2-methylcyclohexyl group, and would likely appear as a pair of doublets, often referred to as an 'AB quartet'. The acidic proton of the carboxyl group (—COOH) would be observed as a broad singlet at a significantly downfield chemical shift. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. The spectrum would feature signals corresponding to the methyl carbon, the various carbons of the cyclohexane ring, the methylene carbon of the oxyacetic acid moiety, and the carbonyl carbon of the carboxylic acid, which appears furthest downfield. rsc.org Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate directly bonded proton and carbon atoms, confirming assignments. hmdb.caresearchgate.net The correlation between neighboring protons can be established using Correlation Spectroscopy (COSY). researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary based on solvent and stereochemistry.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexyl-CH₃ | ~0.9 (d) | ~15-22 |
| Cyclohexyl-CH₂ | ~1.0-1.8 (m) | ~25-35 |
| Cyclohexyl-CH attached to CH₃ | ~1.5-2.0 (m) | ~30-40 |
| Cyclohexyl-CH attached to O | ~3.2-3.6 (m) | ~75-85 |
| -O-CH₂-COOH | ~4.1 (s or AB quartet) | ~65-70 |
| -COOH | ~10-12 (br s) | ~170-180 |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. chemguide.co.uk The choice of ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), influences the degree of fragmentation. nih.gov
ESI is a 'soft' ionization technique that typically generates a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination with minimal fragmentation. wikipedia.org For this compound (Molecular Weight: 172.22 g/mol ), these ions would be observed at m/z 173.1 and 171.1, respectively. uni.lubiosynth.com
In contrast, EI is a 'hard' ionization technique that imparts significant energy, causing the molecular ion to break apart into characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this molecule would include:
Alpha-cleavage at the ether linkage, leading to the loss of the acetic acid moiety or the methylcyclohexyl group.
Cleavage of the C-C bond next to the oxygen, a common pathway for ethers. libretexts.org
Loss of the entire carboxylic acid group (—COOH), resulting in a fragment with m/z less 45. libretexts.org
Fragmentation of the cyclohexane ring itself. libretexts.org
Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce controlled fragmentation, providing more detailed structural information. nih.gov
Table 2: Predicted Key Mass Fragments of this compound in EI-MS
| m/z Value (Predicted) | Corresponding Fragment Structure |
|---|---|
| 172 | [M]⁺ (Molecular Ion) |
| 154 | [M-H₂O]⁺ |
| 113 | [M-CH₂COOH]⁺ |
| 97 | [C₇H₁₃]⁺ (Methylcyclohexyl cation) |
| 59 | [CH₂COOH]⁺ |
Chromatographic Separation and Purity Assessment Techniques
Chromatography is essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of organic acids. shimadzu.com For this compound, a reversed-phase HPLC method would be most suitable. sielc.com This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comepa.gov To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) is usually added to the mobile phase. shimadzu.comsielc.com
Gas Chromatography (GC) is effective for analyzing volatile compounds. omicsonline.org Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Therefore, derivatization is often performed to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester, prior to injection. omicsonline.orgshimadzu.com The analysis of related compounds like 2-methylcyclohexyl acetate (B1210297) has been successfully performed using GC. google.com
Table 3: Example Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-Phase C18, 5 µm | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | UV (210 nm) or ELSD |
| GC (after derivatization) | Capillary column (e.g., DB-5 or similar) | Helium or Hydrogen | Flame Ionization Detector (FID) |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for confirming product identity and assessing purity. omicsonline.orgshimadzu.com As a sample mixture is separated on the GC column, each eluting component enters the mass spectrometer, which generates a mass spectrum.
This technique is invaluable for identifying impurities in a sample of this compound. omicsonline.org The retention time helps to distinguish different components, while the mass spectrum of each peak can be compared against spectral libraries (like NIST or Wiley) or interpreted to identify known impurities, such as unreacted 2-methylcyclohexanol (B165396), or unexpected byproducts from the synthesis. core.ac.ukresearchgate.net The high sensitivity of GC-MS allows for the detection and quantification of even trace-level impurities. nih.gov
X-ray Crystallography for Solid-State Structure Determination of Related Cyclohexyl Compounds
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. nih.govnih.gov While a crystal structure for this compound itself is not publicly available, the technique is widely applied to related cyclohexyl compounds to provide precise information on bond lengths, bond angles, and conformational preferences. nih.gov
For a molecule like this compound, X-ray crystallography could reveal:
The preferred conformation of the cyclohexane ring (typically a chair conformation).
The stereochemical relationship between the methyl group and the oxyacetic acid substituent (cis or trans).
The specific orientation (axial or equatorial) of both substituents on the ring.
The crystal packing and intermolecular interactions, particularly the hydrogen bonding patterns formed by the carboxylic acid groups. researchgate.net
This information is crucial for understanding the molecule's physical properties and how it interacts with other molecules. researchgate.net
Exploration of Biological Activities and Molecular Mechanisms of 2 2 Methylcyclohexyl Oxy Acetic Acid and Its Analogs in Vitro/preclinical Studies
Bioactivity Screening and Identification of Potential Biological Targets
Bioactivity screening of analogs of 2-[(2-Methylcyclohexyl)oxy]acetic acid has unveiled a spectrum of potential therapeutic applications. The primary focus of this research has been on anti-inflammatory and metabolic disease targets.
Phenoxyacetic acid derivatives have been a cornerstone in the discovery of new therapeutic agents. These compounds are structurally related to this compound and have been investigated for a wide array of biological activities. They are present in numerous drug classes, including those with antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular properties. researchgate.net For instance, certain phenoxyacetic acid analogs have shown promising anti-mycobacterial activity against M. tuberculosis H37Rv. nih.gov
A significant area of investigation for these analogs has been in the realm of metabolic disorders. Specifically, phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a key target for the treatment of type 2 diabetes. dergipark.org.trnih.gov The activation of FFA1 amplifies glucose-stimulated insulin (B600854) secretion, offering a potential mechanism for glycemic control. dergipark.org.tr
Furthermore, analogs have been explored for their potential as anticancer agents. For example, some 2-arylbenzoxazole acetic acid derivatives have demonstrated cytotoxic activity against cancer cell lines. nih.gov Other studies have looked into phenoxy acetamide (B32628) derivatives for their anticancer, antioxidant, and anticonvulsant activities. nih.gov The screening of these compounds often involves a variety of in vitro methods, including cell-based assays to measure cytotoxicity, receptor binding, and enzyme inhibition. nih.gov
The diverse biological activities identified in these screening programs highlight the therapeutic potential of this chemical class. The primary biological targets that have emerged from these studies for analogs of this compound include enzymes involved in inflammation (like cyclooxygenases and lipoxygenases), receptors regulating metabolism (like FFA1), and pathways related to cell proliferation and microbial growth.
A summary of the screened biological activities for analogs is presented below:
Table 1: Screened Biological Activities of Analogs of this compound| Biological Activity | Compound Class/Analog | Potential Target(s) | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | Phenoxyacetic acid derivatives | COX-1, COX-2, LOX | researchgate.netnih.gov |
| Antidiabetic | Phenoxyacetic acid derivatives | Free Fatty Acid Receptor 1 (FFA1) | dergipark.org.trnih.gov |
| Anticancer | 2-Arylbenzoxazole acetic acid derivatives | Not specified | nih.gov |
| Antimycobacterial | Phenoxyacetic acid analogs | Not specified | nih.gov |
| Antioxidant | Phenoxy acetamide derivatives | Not specified | nih.gov |
| Anticonvulsant | Phenoxy acetamide derivatives | Not specified | nih.gov |
| Radiosensitizing | Phenoxyaromatic acid analogues | Hemoglobin allosteric regulation | mdpi.com |
Enzyme Inhibition Studies of this compound Analogs (e.g., COX, LOX, mPGES-1, alpha-amylase, alpha-glucosidase)
Enzyme inhibition is a key mechanism through which the biological activities of this compound analogs are exerted. Extensive research has focused on their effects on enzymes involved in the inflammatory cascade and carbohydrate metabolism.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:
A significant body of research has been dedicated to the evaluation of phenoxyacetic acid and related derivatives as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. acs.org These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. acs.org The therapeutic anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutive COX-1 isoform. nih.gov
Studies have shown that certain phenoxyacetic acid derivatives are selective inhibitors of COX-2. nih.gov For example, some novel synthesized phenoxyacetic acid derivatives displayed potent COX-2 inhibitory activity with IC50 values in the low micromolar range. nih.gov The selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents, as it may lead to a better safety profile. Dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) have also been developed from related chemical scaffolds. mdpi.com 5-LOX is another important enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are also potent inflammatory mediators. nih.govnih.gov The dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing more effective anti-inflammatory drugs. mdpi.com
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition:
Downstream of COX enzymes, microsomal prostaglandin E2 synthase-1 (mPGES-1) represents another attractive target for anti-inflammatory therapy. nih.gov This enzyme is responsible for the final step in the production of prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin. nih.gov Inhibition of mPGES-1 offers a more targeted approach to reducing PGE2 levels, potentially with fewer side effects than traditional NSAIDs that block the production of multiple prostanoids. nih.gov While direct studies on this compound analogs are limited, other acetic acid derivatives, such as those based on a 2-(thiophen-2-yl)acetic acid scaffold, have been identified as inhibitors of mPGES-1. frontiersin.org
Alpha-Amylase and Alpha-Glucosidase Inhibition:
In the context of metabolic diseases, analogs of this compound have been investigated for their ability to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govnih.gov These enzymes are located in the digestive tract and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia, a key factor in the management of type 2 diabetes. nih.gov Various natural and synthetic compounds, including some with structural similarities to the subject compound's analogs, have demonstrated inhibitory activity against these enzymes. nih.govbiocrick.com
The table below summarizes the enzyme inhibition data for some analogs of this compound.
Table 2: Enzyme Inhibition by Analogs of this compound
| Enzyme | Compound Class/Analog | IC50 Value | Reference(s) |
|---|---|---|---|
| COX-1 | N-(2-cyclohexyloxy-4-nitrophenylmethanesulfonamide) (NS-398) | >100 µM | nih.gov |
| COX-2 | N-(2-cyclohexyloxy-4-nitrophenylmethanesulfonamide) (NS-398) | 0.1 µM | nih.gov |
| 5-LOX | Diaryl-1,2,4-triazole derivative | 0.71 µM | nih.gov |
| mPGES-1 | 2-(thiophen-2-yl)acetic acid derivative (2c) | Low µM range | frontiersin.org |
| α-Glucosidase | 7-methoxyrosmanol | 4.2 ± 0.7 µg/mL | nih.gov |
| α-Amylase | 12-methoxycarnosic acid | 16.2 ± 0.3 µg/mL | nih.gov |
Receptor Agonism/Antagonism Profiles, including Prostacyclin Receptor Activity in Related Compounds
Beyond enzyme inhibition, the biological effects of this compound analogs can also be mediated through their interaction with cellular receptors. A notable example is the activity of related compounds at the prostacyclin receptor.
Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, and it exerts its effects by binding to the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade ultimately results in smooth muscle relaxation and inhibition of platelet activation.
Several synthetic analogs of prostacyclin have been developed for therapeutic use, particularly in the treatment of pulmonary arterial hypertension. While not direct analogs of this compound, some non-prostanoid IP receptor agonists share structural features, such as a carboxylic acid moiety, which is also present in the subject compound. For instance, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269) is a potent and selective IP receptor agonist. The acetic acid side chain in this molecule is crucial for its activity.
The agonistic activity at the IP receptor by these related compounds leads to vasodilation and has shown therapeutic benefits in preclinical models of pulmonary hypertension. The selectivity for the IP receptor is a key feature of these compounds, as it minimizes off-target effects that can be associated with less selective prostacyclin analogs.
In addition to the prostacyclin receptor, other G-protein coupled receptors have been identified as targets for phenoxyacetic acid derivatives. As mentioned previously, these compounds can act as agonists for the free fatty acid receptor 1 (FFA1), which is involved in glucose homeostasis. The interaction with these receptors demonstrates that the biological activity of this class of compounds is not limited to enzyme inhibition but also encompasses receptor-mediated signaling pathways. The specific receptor agonism or antagonism profile of this compound itself remains to be elucidated through dedicated screening efforts.
Cellular Assays and In Vitro Models for Functional Assessment of this compound Analogs
To understand the functional consequences of the enzymatic and receptor interactions of this compound analogs, a variety of cellular assays and in vitro models have been employed. These assays provide a bridge between molecular interactions and physiological responses.
For assessing anti-inflammatory activity, a common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and induces the expression of pro-inflammatory mediators, including COX-2 and various cytokines. In this model, the ability of test compounds to inhibit the production of these inflammatory markers is quantified. For example, some phenoxyacetic acid derivatives have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) in LPS-stimulated cells. nih.gov
Another widely used in vitro assay for anti-inflammatory activity is the inhibition of human red blood cell hemolysis. This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis, which is considered an indicator of anti-inflammatory potential.
In the context of metabolic diseases, cellular assays are crucial for evaluating the efficacy of FFA1 agonists. Chinese Hamster Ovary (CHO) cells or other suitable cell lines are engineered to express the human FFA1 receptor. The functional activity of agonist compounds is then determined by measuring the increase in intracellular calcium levels or other downstream signaling events upon receptor activation. dergipark.org.tr These assays have been instrumental in identifying potent phenoxyacetic acid-based FFA1 agonists. dergipark.org.trnih.gov
For anticancer research, the cytotoxic effects of analogs are typically evaluated using a panel of human cancer cell lines. The MTT assay is a common method used to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Through such screenings, 2-arylbenzoxazole acetic acid derivatives have been identified with cytotoxic activity against breast and colon cancer cell lines. nih.gov
These in vitro models are essential for the initial characterization of the biological activity of novel compounds and for guiding further development and in vivo testing.
Efficacy Assessment in In Vivo Preclinical Models (Animal Studies) for Related Compounds
Following promising in vitro results, the efficacy of analogs of this compound has been evaluated in various in vivo preclinical models, primarily in rodents. These animal studies are critical for understanding the physiological effects of the compounds in a whole-organism context.
Anti-inflammatory and Analgesic Models:
The carrageenan-induced paw edema model in rats is a standard and widely used assay to assess the acute anti-inflammatory activity of new chemical entities. nih.gov Carrageenan injection into the paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy. Several phenoxyacetic acid derivatives have demonstrated significant inhibition of paw edema in this model, confirming their anti-inflammatory properties in vivo. nih.gov
To evaluate analgesic (pain-relieving) effects, the acetic acid-induced writhing test in mice is commonly employed. acs.org Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and the reduction in the number of writhes by a test compound indicates its analgesic potential.
Metabolic Disease Models:
Pulmonary Hypertension Models:
For compounds with prostacyclin receptor agonist activity, their efficacy has been demonstrated in animal models of pulmonary hypertension. In one such model, pulmonary hypertension is induced in rats by a single injection of monocrotaline. The therapeutic effect of the compound is then assessed by its ability to reduce the elevated pulmonary arterial pressure and right ventricular hypertrophy.
These in vivo studies provide crucial evidence for the therapeutic potential of this class of compounds and are a prerequisite for any further clinical development.
Investigation of Hypothesized Molecular Mechanisms of Action for this compound Derivatives
The molecular mechanisms underlying the observed biological activities of this compound derivatives are multifaceted and are being actively investigated. The primary mechanisms revolve around their interactions with specific enzymes and receptors.
For the anti-inflammatory effects, the inhibition of COX-2 is a key molecular mechanism. nih.gov The structural basis for the selectivity of some analogs for COX-2 over COX-1 has been explored through molecular modeling studies. The active site of COX-2 has a larger and more accommodating side pocket compared to COX-1, which can be exploited by appropriately designed inhibitors. nih.gov It is hypothesized that the specific stereochemistry of the 2-methylcyclohexyl group in this compound could influence its binding and selectivity towards COX isoforms.
In the case of dual COX/LOX inhibitors, the mechanism involves the simultaneous blockade of two key inflammatory pathways, which is thought to provide a broader spectrum of anti-inflammatory activity and potentially a better safety profile. mdpi.com
For the antidiabetic effects of phenoxyacetic acid derivatives, the molecular mechanism is centered on the activation of the FFA1 receptor. dergipark.org.trnih.gov As agonists, these compounds bind to the receptor and trigger a conformational change that initiates intracellular signaling cascades, ultimately leading to enhanced glucose-stimulated insulin secretion from pancreatic beta-cells.
The anticancer activity of some analogs, such as the 2-arylbenzoxazole acetic acid derivatives, is less well-defined at the molecular level. It is hypothesized that these compounds may induce apoptosis (programmed cell death) or inhibit cell proliferation through various signaling pathways. nih.gov Further studies are needed to elucidate the precise molecular targets and mechanisms involved in their cytotoxic effects.
The diverse biological activities and the underlying molecular mechanisms of its analogs suggest that this compound is a compound with significant potential for further pharmacological investigation.
Computational and Theoretical Chemistry Studies on 2 2 Methylcyclohexyl Oxy Acetic Acid
Derivatization and Structure Activity Relationship Sar Studies of 2 2 Methylcyclohexyl Oxy Acetic Acid
Systematic Chemical Modification of the 2-Methylcyclohexyl Moiety
The 2-methylcyclohexyl group is a key lipophilic component of the molecule, likely involved in crucial binding interactions with its biological target. Systematic modifications to this moiety are essential for defining the optimal size, shape, and substitution pattern required for activity.
Research into similar scaffolds has shown that the nature of a cyclohexyl substituent can be a significant determinant of biological activity. nih.govacs.org For instance, studies on other bioactive compounds have demonstrated that replacing a cyclohexyl ring with an aromatic group like phenyl can lead to a loss of activity, suggesting that the non-planar, saturated nature of the cyclohexane (B81311) is critical. researchgate.net Conversely, in other contexts, such as certain taxoid analogues, substituting a phenyl group with a cyclohexyl group can maintain or even enhance potency, indicating that a non-aromatic ring is not inherently disadvantageous and its impact is target-dependent. nih.gov
Key modifications in SAR studies would include:
Altering Alkyl Substituents: The position and size of the methyl group on the cyclohexane ring are critical starting points. Moving the methyl group from the 2-position to the 3- or 4-positions would probe the spatial tolerance of the binding pocket. Furthermore, replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or smaller ones (hydrogen, i.e., an unsubstituted cyclohexyl ring) can help determine the optimal lipophilic volume. mdpi.com
Ring Modifications: Changes to the carbocyclic ring itself, such as contraction to a cyclopentyl or expansion to a cycloheptyl ring, can alter the conformational properties of the molecule and impact binding affinity.
Introducing Unsaturation: The introduction of a double bond within the cyclohexyl ring to form a cyclohexenyl moiety would change the ring's geometry from a flexible chair/boat conformation to a more planar structure, which can significantly affect how the molecule fits into its target site.
Table 1: Hypothetical SAR Data for Modifications to the 2-Methylcyclohexyl Moiety This table presents illustrative data based on common medicinal chemistry principles and is not derived from experimental results for this specific compound.
| Analogue | Modification | Relative Potency | Rationale for Change |
|---|---|---|---|
| Parent Compound | 2-Methylcyclohexyl | 1.0 | Baseline |
| Analogue 1a | 3-Methylcyclohexyl | 0.5 | Investigate positional importance of the methyl group. |
| Analogue 1b | 4-Methylcyclohexyl | 0.8 | Investigate positional importance of the methyl group. |
| Analogue 1c | Cyclohexyl (unsubstituted) | 0.2 | Assess the contribution of the methyl group to lipophilic interaction. |
| Analogue 1d | 2-Ethylcyclohexyl | 0.7 | Probe for additional hydrophobic pocket space. |
| Analogue 1e | Cyclopentyl (methylated) | 0.4 | Evaluate the effect of ring size on conformation and fit. |
Chemical Transformations of the Acetic Acid Side Chain
The carboxylic acid group is a highly polar, ionizable functional group that often plays a pivotal role in forming key interactions, such as hydrogen bonds or ionic bonds, with a biological target. nih.gov However, its presence can also lead to poor membrane permeability and metabolic instability. nih.govresearchgate.net Therefore, transforming the acetic acid side chain is a common and critical strategy in lead optimization. fiveable.me
Common transformations include:
Esterification: Converting the carboxylic acid to a methyl or ethyl ester can create a prodrug. The ester masks the polar acid group, potentially improving cell membrane permeability. Once inside the cell or in systemic circulation, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid. mdpi.com
Amidation: The synthesis of primary, secondary, or tertiary amides is another key modification. ajchem-a.comnumberanalytics.com Amides are generally more metabolically stable than esters and can still participate in hydrogen bonding. nih.govresearchgate.net The substituents on the amide nitrogen can be varied to explore additional binding interactions.
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere—a group with similar physicochemical properties—is a sophisticated strategy. nih.govnih.gov Common acidic bioisosteres include tetrazoles, which have a similar pKa to carboxylic acids but can offer advantages in terms of metabolic profile and target interactions. drughunter.com Hydroxamic acids and sulfonic acids are other potential replacements that maintain an acidic proton while altering geometry and hydrogen bonding patterns. researchgate.net
Table 2: Hypothetical SAR Data for Acetic Acid Side Chain Transformations This table presents illustrative data based on common medicinal chemistry principles and is not derived from experimental results for this specific compound.
| Analogue | Side Chain | Relative Potency | Expected Property Change |
|---|---|---|---|
| Parent Compound | -OCH₂COOH | 1.0 | Baseline (Active form) |
| Analogue 2a | -OCH₂COOCH₃ (Methyl Ester) | <0.1 (in vitro) | Prodrug; increased permeability, requires hydrolysis for activity. |
| Analogue 2b | -OCH₂CONH₂ (Primary Amide) | 0.6 | Increased metabolic stability, retains H-bonding. |
| Analogue 2c | -OCH₂CONHCH₃ (Secondary Amide) | 0.9 | Balances stability and potency; explores new interactions. |
| Analogue 2d | -OCH₂(5-tetrazolyl) | 1.2 | Bioisostere; improved metabolic stability and potency. drughunter.com |
Introduction of Heteroatoms and Novel Functional Groups to the Scaffold
Introducing heteroatoms such as nitrogen, oxygen, or sulfur into the carbocyclic scaffold is a powerful strategy in medicinal chemistry. nih.govnumberanalytics.com Heteroatoms can significantly alter a molecule's properties, including its polarity, solubility, hydrogen bonding capacity, and metabolic stability. rroij.comrroij.com Over 85% of biologically active compounds contain a heterocycle, highlighting their importance. nih.gov
For the 2-[(2-Methylcyclohexyl)oxy]acetic acid scaffold, key modifications would involve replacing one or more carbon atoms in the cyclohexyl ring:
Oxygen Introduction: Replacing a methylene (B1212753) (-CH₂-) group in the cyclohexyl ring with an oxygen atom would create a tetrahydropyran (B127337) ring. This would increase polarity and introduce a potential hydrogen bond acceptor site, which could enhance binding affinity and improve solubility. researchgate.netpreprints.orgresearchgate.net
Nitrogen Introduction: Replacing a methylene group with a nitrogen atom would yield a piperidine (B6355638) ring. nih.govnih.gov The nitrogen atom can be a hydrogen bond acceptor, and if unsubstituted (-NH-), also a hydrogen bond donor. It also introduces a basic center, which can be used to form salts, potentially improving formulation properties. The nitrogen can be further substituted to probe for additional interactions.
Table 3: Hypothetical SAR Data for Heteroatom Introduction This table presents illustrative data based on common medicinal chemistry principles and is not derived from experimental results for this specific compound.
| Analogue | Modified Moiety | Relative Potency | Rationale for Change |
|---|---|---|---|
| Parent Compound | 2-Methylcyclohexyl | 1.0 | Baseline |
| Analogue 3a | Tetrahydropyran-based | 1.5 | Introduce H-bond acceptor (O), increase polarity. researchgate.net |
| Analogue 3b | Piperidine-based (N-H) | 1.8 | Introduce H-bond donor/acceptor (N), increase polarity. nih.gov |
| Analogue 3c | Piperidine-based (N-CH₃) | 1.3 | Block H-bond donation, add small lipophilic group. |
Comprehensive Analysis of the Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry is a critical factor in drug action, as biological targets like enzymes and receptors are themselves chiral. quizlet.comyoutube.com The three-dimensional arrangement of a drug molecule must be complementary to its binding site to elicit a biological response. researchgate.net The this compound molecule contains at least two chiral centers: C1 (bearing the oxyacetic acid group) and C2 (bearing the methyl group) of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). pearson.comucsb.eduvaia.comchegg.com
The relative orientation of the two substituents (cis or trans) and the absolute configuration (R or S) at each center can dramatically affect biological activity. nih.govnih.gov One enantiomer may be highly potent, while the other may be inactive or even produce undesirable side effects. youtube.comnih.gov
A comprehensive analysis would involve:
Synthesis and Separation: Developing synthetic routes that allow for the specific creation of each stereoisomer or methods to separate the racemic mixture into its constituent enantiomers and diastereomers.
Table 4: Hypothetical SAR Data for Stereoisomers This table presents illustrative data based on common medicinal chemistry principles and is not derived from experimental results for this specific compound.
| Stereoisomer | Relative Configuration | Absolute Configuration | Relative Potency | Comment |
|---|---|---|---|---|
| Isomer 4a | trans | (1R, 2R) | 2.0 | Potentially the most active isomer (eutomer). |
| Isomer 4b | trans | (1S, 2S) | 0.1 | Enantiomer of 4a, likely much less active. |
| Isomer 4c | cis | (1R, 2S) | 0.5 | Diastereomer, intermediate activity. |
| Isomer 4d | cis | (1S, 2R) | 0.4 | Diastereomer, intermediate activity. |
Rational Design Principles for the Development of Novel Analogues of this compound
Rational drug design integrates the knowledge gained from SAR studies to guide the development of new analogues with improved properties. numberanalytics.comnih.gov The goal is to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.netparssilico.com This process relies heavily on computational tools and a deep understanding of the drug-target interaction. nih.gov
Key principles for designing novel analogues of this compound would include:
Pharmacophore Modeling: Based on the SAR data, a pharmacophore model can be constructed. slideshare.netrsc.org This model defines the essential three-dimensional arrangement of functional groups required for activity. For this molecule, it would likely consist of a hydrophobic feature (the cyclohexyl ring), a hydrogen bond acceptor/donor feature (the ether oxygen and carboxylic acid), and a specific stereochemical configuration. mdpi.comresearchgate.net
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be used to visualize how the analogues bind. nih.gov This allows for the design of new modifications that enhance favorable interactions (e.g., adding a group to fill an empty hydrophobic pocket) or remove unfavorable ones.
Property-Based Design: Analogues are designed not just for potency but also for "drug-likeness". This involves optimizing physicochemical properties like lipophilicity (LogP), solubility, and metabolic stability. For example, if the parent compound is too lipophilic, introducing polar groups or heteroatoms can improve its profile. rroij.com Conversely, if permeability is an issue, masking polar groups (e.g., creating an ester prodrug) could be a viable strategy. fiveable.me The data from the hypothetical studies above would suggest that a trans-(1R,2R) stereochemistry, a piperidine ring instead of cyclohexane, and a tetrazole bioisostere for the carboxylic acid could be combined to create a potentially superior analogue.
Future Directions and Emerging Research Avenues for 2 2 Methylcyclohexyl Oxy Acetic Acid
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid can be envisioned through several routes, with significant opportunities for incorporating advanced and sustainable practices. A primary route would likely involve the Williamson ether synthesis, a foundational method for forming ethers. numberanalytics.com This would typically involve the reaction of a 2-methylcyclohexanol (B165396) salt (alkoxide) with a haloacetic acid derivative.
Advanced methodologies could focus on improving the efficiency and environmental footprint of this classic transformation. For instance, phase-transfer catalysis could be employed to enhance reaction rates and yields, particularly when dealing with the two-phase system of an aqueous haloacetate and an organic alkoxide. acs.org Furthermore, the use of microwave irradiation as an alternative energy source could dramatically reduce reaction times compared to conventional heating. numberanalytics.com
A key precursor, 2-methylcyclohexanol, is often synthesized via the dehydration of methylcyclohexanols in laboratory settings. researchgate.netrsc.org Sustainable approaches to its synthesis could involve catalytic hydrogenation of o-cresol (B1677501), which can be derived from lignin, a renewable biomass source.
Future synthetic research could explore the following:
Catalytic Etherification: Moving beyond stoichiometric bases, the development of a catalytic Williamson ether synthesis (CWES) at high temperatures could enable the use of weaker alkylating agents and reduce salt waste. acs.org
Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer superior control over reaction parameters, improve safety, and allow for easier scalability.
Biocatalysis: The use of enzymes, such as lipases, for the esterification step if the synthesis proceeds through a 2-(2-methylcyclohexyl)oxyacetyl ester intermediate, could offer high selectivity and mild reaction conditions. rsc.org
| Synthetic Strategy | Description | Potential Advantages |
| Microwave-Assisted Williamson Ether Synthesis | Utilizes microwave energy to accelerate the reaction between 2-methylcyclohexanolate and a haloacetate. | Reduced reaction time, potential for higher yields, energy efficiency. numberanalytics.com |
| Phase-Transfer Catalysis | Employs a catalyst to facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous). | Improved reaction rates, milder conditions, suitable for diverse substrates. acs.org |
| Catalytic Williamson Ether Synthesis (CWES) | A high-temperature process using catalytic amounts of base, potentially with weaker alkylating agents like esters. | Higher atom economy, avoidance of stoichiometric salt byproducts. acs.org |
| Flow Chemistry Synthesis | The reaction is performed in a continuously flowing stream rather than a batch reactor. | Enhanced safety, precise control over temperature and pressure, ease of scaling. |
Elucidation of Novel Biological Targets and Associated Pathways
The structural features of this compound suggest several plausible, yet unexplored, biological activities. The molecule combines a lipophilic methylcyclohexyl group with a polar carboxylic acid, a common characteristic in many biologically active compounds. By examining structurally analogous molecules, we can hypothesize potential biological targets.
Phenoxyacetic acid derivatives , which replace the cyclohexyl ring with a phenyl ring, have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.govnih.govresearchgate.net It is conceivable that this compound could interact with FFA1 or related G-protein coupled receptors, modulating metabolic pathways. Other phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory properties. mdpi.com
Cyclohexane (B81311) derivatives are present in various bioactive compounds. For instance, certain cyclohex-1-ene-1-carboxylic acid derivatives exhibit anti-inflammatory and antimicrobial activities. mdpi.com The cyclohexyl moiety in the target compound could play a critical role in binding to hydrophobic pockets within enzymes or receptors. The stereochemistry of the methyl group on the cyclohexane ring will likely be crucial, as biological systems are often highly sensitive to chirality. mdpi.com
Future research should focus on a systematic screening of the compound against various biological targets. Initial studies could involve broad-based phenotypic screening in cell lines related to metabolic diseases, inflammation, and infectious diseases. Following any identified activity, target deconvolution studies would be essential to pinpoint the specific proteins and pathways involved.
Application of this compound in Chemical Probe Development
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. numberanalytics.comaacrjournals.org Should this compound be found to have a specific biological target, it could serve as a valuable starting point for the development of a chemical probe.
The design of an effective probe based on this scaffold would involve several key modifications and considerations: researchgate.netnih.gov
Potency and Selectivity: The parent compound would need to demonstrate high affinity (typically a potency of less than 100 nM) and selectivity for its target over other related proteins. aacrjournals.org
Functional Group for Conjugation: The carboxylic acid handle is an ideal site for modification. It could be used to attach a reporter tag (like a fluorophore for imaging) or an affinity tag (like biotin (B1667282) for pull-down experiments) via a suitable linker.
Cellular Permeability: The probe must be able to cross the cell membrane to reach its intracellular target. The lipophilic nature of the methylcyclohexyl group may facilitate this, but this would need to be experimentally verified.
Development of a Negative Control: A crucial component of a chemical probe set is a structurally similar but biologically inactive control compound. This helps to ensure that any observed biological effects are due to the specific interaction with the target and not off-target effects.
By developing a chemical probe from this molecule, researchers could visualize the subcellular location of its target, identify interacting proteins, and validate the target's role in disease pathways.
Integration of Green Chemistry Principles in the Synthesis and Application of the Compound
Green chemistry principles can be integrated throughout the lifecycle of this compound, from its synthesis to its potential applications. alfa-chemistry.com
In Synthesis:
Renewable Feedstocks: As mentioned, the synthesis could begin from o-cresol derived from lignin, a renewable resource, to produce the 2-methylcyclohexanol precursor.
Safer Solvents and Reagents: The classic Williamson ether synthesis often uses hazardous solvents and strong bases. numberanalytics.comacs.org Green alternatives include the use of benign solvents like ionic liquids or deep eutectic solvents, or even solvent-free reaction conditions. numberanalytics.comgoogle.com Using less hazardous alkylating agents than highly reactive haloacetates would also be beneficial. acs.org
Catalysis: Employing recyclable, solid-supported catalysts, such as ion-exchange resins, can simplify purification and reduce waste compared to homogeneous catalysts. nih.gov Biocatalytic methods represent an even greener alternative. rsc.org
In Application:
Biodegradability: The potential biodegradability of the compound should be assessed. The ether linkage and the aliphatic ring may be susceptible to metabolic breakdown, which would be an advantage for a potential therapeutic or agricultural agent, reducing environmental persistence.
Low Toxicity: A key goal would be to design a molecule with high efficacy and low off-target toxicity, a central tenet of green chemistry applied to molecular design.
Exploration of Interdisciplinary Research Opportunities
The full exploration of this compound's potential necessitates a highly interdisciplinary approach, bridging several scientific fields.
Chemistry and Biology: Synthetic chemists would be needed to develop efficient and sustainable synthetic routes, while chemical biologists and pharmacologists would screen the compound for biological activity and elucidate its mechanism of action. This collaboration is fundamental to drug discovery. imperial.ac.ukacs.org
Computational and Medicinal Chemistry: Molecular modeling and computational screening could predict potential biological targets and guide the rational design of more potent and selective derivatives, accelerating the discovery process.
Materials Science and Pharmacology: If the compound shows therapeutic promise, materials scientists could collaborate with pharmacologists to develop advanced drug delivery systems (DDS). medium.comeurekalert.org For example, the compound could be incorporated into nanoparticles or hydrogels to improve its solubility, stability, and pharmacokinetic profile, ensuring it reaches the target site in the body effectively. eurekalert.org
Agricultural Science: Given that phenoxyacetic acids have been used as herbicides, an interdisciplinary collaboration with plant scientists could explore the potential of this compound in agriculture, for instance, as a growth regulator or a selective herbicide with a favorable environmental profile. jetir.org
Such interdisciplinary efforts are crucial for translating a basic chemical entity into a valuable tool for research or a potential product, fostering innovation at the intersection of different scientific domains. tandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Methylcyclohexyl)oxy]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves etherification of 2-methylcyclohexanol with a haloacetic acid derivative (e.g., chloroacetic acid) under basic conditions. Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (50–80°C), and stoichiometric ratios of reactants. Catalysts like potassium carbonate may enhance yields . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product. Reaction progress can be monitored using TLC or HPLC .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the cyclohexyl group (δ 1.2–2.1 ppm) and acetic acid moiety (δ 3.8–4.2 ppm). IR spectroscopy identifies the carbonyl stretch (~1700 cm) and ether linkage (~1100 cm) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for verifying the 2-methylcyclohexyl configuration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHO, expected [M+H]: 185.1178) .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer :
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory Potential : Use LPS-induced macrophage models to measure TNF-α/IL-6 suppression via ELISA .
- Cytotoxicity : Conduct MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Reproducibility Studies : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to minimize variability .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid) to identify critical functional groups. Use computational docking to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, CAS) to identify trends in potency or toxicity .
Q. What experimental designs are recommended for studying the metabolic fate of this compound?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis). Monitor via LC-MS/MS .
- Isotopic Labeling : Synthesize -labeled acetic acid moiety to trace metabolic pathways.
- In Vivo Studies : Administer radiolabeled compound to rodents, followed by tissue distribution analysis using scintillation counting .
Q. How can researchers address challenges in synthesizing enantiomerically pure this compound?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to separate enantiomers .
- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during etherification to favor the desired stereoisomer .
- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra to known standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
